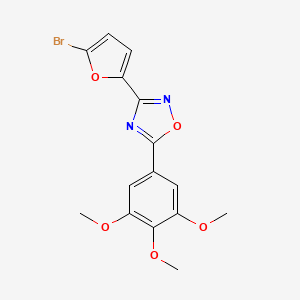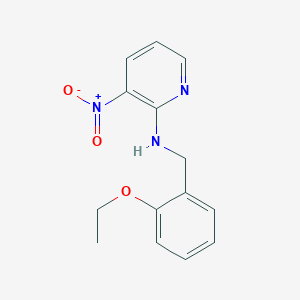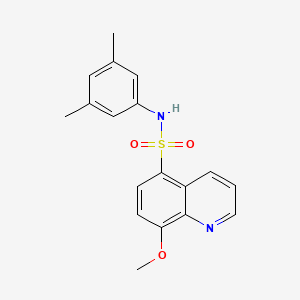![molecular formula C20H26N4O3S B11496014 6-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-methylprop-2-en-1-yl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11496014.png)
6-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-methylprop-2-en-1-yl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-(2-METHYLPROP-2-EN-1-YL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of diazinopyrimidines This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a methylprop-2-en-1-yl group, and a sulfanylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-(2-METHYLPROP-2-EN-1-YL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the diazinopyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dimethoxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the methylprop-2-en-1-yl group: This step often involves alkylation reactions using suitable alkylating agents.
Incorporation of the sulfanylidene group: This is typically done through thiolation reactions using sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the diazinopyrimidine core, potentially leading to the formation of dihydro derivatives.
Substitution: The aromatic ring and the diazinopyrimidine core can undergo various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. It is also used in the development of new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique structure imparts desirable properties to these materials, such as enhanced stability and reactivity.
Wirkmechanismus
The mechanism of action of 6-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-(2-METHYLPROP-2-EN-1-YL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-(2-METHYLPROP-2-EN-1-YL)-2-THIOXO-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE
- 6-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-(2-METHYLPROP-2-EN-1-YL)-2-OXO-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE
Uniqueness
The uniqueness of 6-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-(2-METHYLPROP-2-EN-1-YL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities.
Eigenschaften
Molekularformel |
C20H26N4O3S |
|---|---|
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
6-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-methylprop-2-enyl)-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H26N4O3S/c1-13(2)10-24-18-15(19(25)22-20(24)28)11-23(12-21-18)8-7-14-5-6-16(26-3)17(9-14)27-4/h5-6,9,21H,1,7-8,10-12H2,2-4H3,(H,22,25,28) |
InChI-Schlüssel |
IIXJJEFOHUDDQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CN1C2=C(CN(CN2)CCC3=CC(=C(C=C3)OC)OC)C(=O)NC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2,4-Oxadiazole, 3-phenyl-5-[[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl]-](/img/structure/B11495942.png)

![N-(4-chlorophenyl)-2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11495962.png)
![N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B11495963.png)

![7-[3-(prop-2-yn-1-yloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11495980.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-fluorobenzamide](/img/structure/B11495981.png)
![7-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11495988.png)
![5-bromo-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]furan-2-carboxamide](/img/structure/B11495990.png)
![6-[(4-methylpyridin-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one](/img/structure/B11495995.png)
![ethyl 1-cyclohexyl-4-{[(2-methoxyphenyl)carbonyl]amino}-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11495998.png)

![4-(1,2-dimethyl-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B11496011.png)
